molecular formula C10H13N B11923018 (E)-2-(But-2-en-2-yl)aniline

(E)-2-(But-2-en-2-yl)aniline

Cat. No.: B11923018
M. Wt: 147.22 g/mol
InChI Key: SYVSVMCXNPGONH-FPYGCLRLSA-N
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Description

(E)-2-(But-2-en-2-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a but-2-en-2-yl group in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(But-2-en-2-yl)aniline typically involves the reaction of aniline with but-2-en-2-yl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(But-2-en-2-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions, particularly nitration and halogenation, can occur at the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones, nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitroaniline, halogenated aniline derivatives.

Scientific Research Applications

(E)-2-(But-2-en-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(But-2-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may act as an inhibitor or activator of certain enzymatic pathways, thereby modulating cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(But-2-en-2-yl)aniline: The Z-isomer of the compound, differing in the spatial arrangement of the substituents.

    2-(But-2-en-1-yl)aniline: A structural isomer with the but-2-en-1-yl group attached to the aniline.

    2-(But-3-en-2-yl)aniline: Another structural isomer with a different position of the double bond in the butenyl group.

Uniqueness

(E)-2-(But-2-en-2-yl)aniline is unique due to its specific E-configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in distinct physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.

Biological Activity

(E)-2-(But-2-en-2-yl)aniline, a substituted aniline compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butenyl group attached to an aniline structure, which is instrumental in its reactivity and biological activity. The compound can be synthesized through various organic reactions, including hydroformylation and other coupling methods, which allow for the exploration of its derivatives with enhanced properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) and inhibit cell migration, which are crucial for preventing metastasis .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell survival and proliferation. For instance, it has been shown to interact with carbonic anhydrase II, a target for anticancer drug development .
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialEffective against resistant strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits carbonic anhydrase II
Cell Cycle ArrestG2/M phase arrest

Notable Research

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent for bacterial infections.
  • Cancer Cell Proliferation : In vitro assays demonstrated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value indicating potent antiproliferative activity .
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active site of carbonic anhydrase II, suggesting a competitive inhibition mechanism that could be exploited for drug development .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-[(E)-but-2-en-2-yl]aniline

InChI

InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+

InChI Key

SYVSVMCXNPGONH-FPYGCLRLSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC=CC=C1N

Canonical SMILES

CC=C(C)C1=CC=CC=C1N

Origin of Product

United States

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